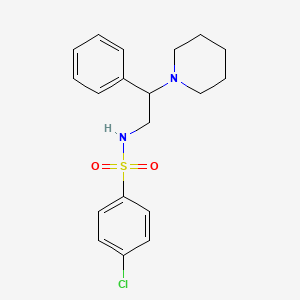![molecular formula C20H16BrN3O2 B2584900 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260744-03-3](/img/structure/B2584900.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one” is a chemical compound that includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This compound is part of a larger class of compounds known as oxadiazoles, which have been used in various applications in medicine and agriculture .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
1,3,4-Oxadiazole derivatives have been extensively researched for their antimicrobial and antitubercular properties. Studies indicate that these compounds exhibit significant activity against a range of microbial species, including Mycobacterium tuberculosis. The structural modification of isoniazid (INH) derivatives with oxadiazole rings has led to compounds with comparable or superior efficacy against M. tuberculosis and non-tuberculous mycobacteria, showcasing their potential as lead compounds for new antitubercular agents (Asif, 2014).
Broad-Spectrum Biological Activities
Oxadiazole derivatives, including 1,3,4-oxadiazoles, have been found to possess a wide array of biological activities. They are recognized for their anticancer, antifungal, antibacterial, anti-inflammatory, antihypertensive, and antiviral properties, among others. This diversity in bioactivity stems from the oxadiazole ring's ability to bind effectively with different enzymes and receptors in biological systems through various weak interactions, making these compounds versatile tools in drug discovery and development (Verma et al., 2019).
Antioxidant Activity
Research into the antioxidant capabilities of oxadiazole derivatives, including analytical methods to determine their effectiveness, highlights the potential of these compounds in mitigating oxidative stress-related conditions. The study of antioxidants, including oxadiazole compounds, focuses on their capacity to neutralize free radicals and protect against cellular damage, which is fundamental in the prevention of various chronic diseases (Munteanu & Apetrei, 2021).
Material Science Applications
Oxadiazole derivatives are not only limited to pharmacological applications but also extend to material science, where they are used in the development of polymers and organic electronics. Their potential as luminescent materials and components in organic light-emitting diodes (OLEDs) is particularly noted, showcasing their versatility beyond medicinal applications (Squeo & Pasini, 2020).
Zukünftige Richtungen
Oxadiazole derivatives, such as this compound, are of interest in the development of new molecules with potential biological effects. They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Therefore, future research may focus on exploring the biological activity of this compound and its potential applications in medicine and agriculture.
Eigenschaften
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOXRRMUTIXVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

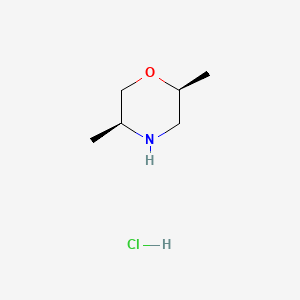
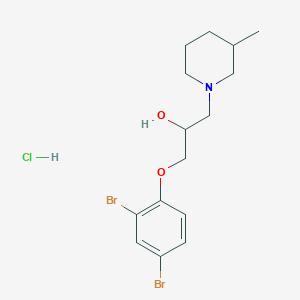
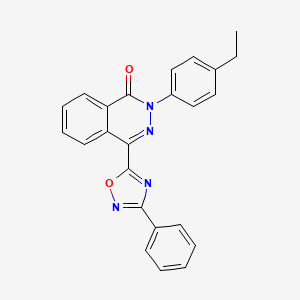
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
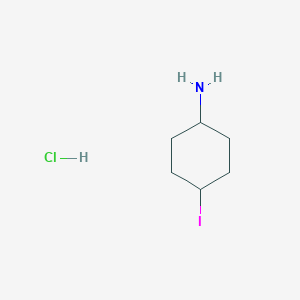
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
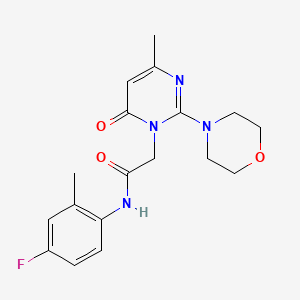
![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)
![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)
